1-(1H-1,3-benzodiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-1,3-benzodiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that combines the structural features of benzimidazole and tetrahydroisoquinoline. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The benzimidazole moiety is known for its presence in various bioactive compounds, while the tetrahydroisoquinoline structure is found in many natural alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-1,3-benzodiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzimidazole with tetrahydroisoquinoline derivatives under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid or sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the desired product.
Another approach involves the cyclization of N-(2-aminophenyl)-1,2,3,4-tetrahydroisoquinoline under oxidative conditions. This method often employs oxidizing agents such as potassium permanganate or hydrogen peroxide to promote the cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
1-(1H-1,3-benzodiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the benzimidazole moiety to its dihydro form.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole and tetrahydroisoquinoline derivatives.
Scientific Research Applications
1-(1H-1,3-benzodiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1H-1,3-benzodiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The tetrahydroisoquinoline structure may interact with neurotransmitter systems, influencing neurological functions. The compound’s effects are mediated through these interactions, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-1,3-benzodiazol-2-yl)ethan-1-one
- 2-(1H-1,3-benzodiazol-2-yl)phenol
- 2-(2-[(1E)-2-phenylethenyl]-1H-1,3-benzodiazole)
Uniqueness
1-(1H-1,3-benzodiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to its combined structural features of benzimidazole and tetrahydroisoquinoline. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications. Its ability to undergo various chemical reactions and interact with multiple molecular targets sets it apart from other similar compounds.
Properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-2-6-12-11(5-1)9-10-17-15(12)16-18-13-7-3-4-8-14(13)19-16/h1-8,15,17H,9-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBOWFNYTXFRNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.